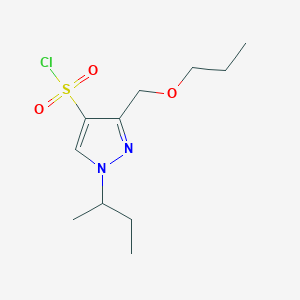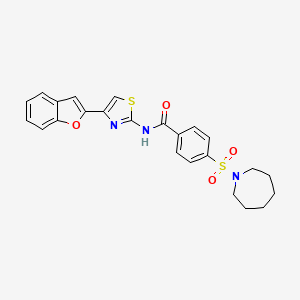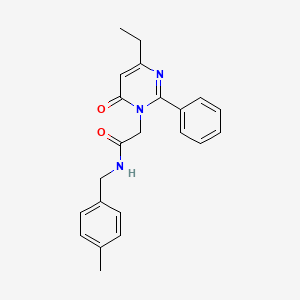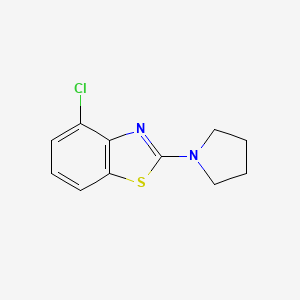
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of pyrazole and has been synthesized in various ways to obtain high purity for research purposes.
Wirkmechanismus
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits PKG by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of PKG, leading to a decrease in cGMP-mediated signaling. The inhibition of PKG by this compound has been shown to have various effects on physiological processes such as vasodilation, platelet aggregation, and cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of PKG by this compound has been shown to decrease smooth muscle relaxation, leading to vasoconstriction and increased blood pressure. This compound has also been shown to inhibit platelet aggregation, leading to a decrease in thrombus formation. In addition, inhibition of PKG by this compound has been shown to have negative inotropic and chronotropic effects on cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. This compound is a potent and selective inhibitor of PKG, making it an ideal tool for studying the role of PKG in various physiological processes. In addition, this compound has a long half-life, allowing for prolonged inhibition of PKG. However, this compound also has limitations for lab experiments. This compound has low solubility in water, making it difficult to dissolve in aqueous solutions. This compound also has a short shelf-life and should be stored at -20°C.
Zukünftige Richtungen
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several potential future directions for scientific research. One potential direction is the development of more potent and selective inhibitors of PKG. Another potential direction is the investigation of the role of PKG in various diseases such as cancer and diabetes. In addition, the development of new methods for synthesizing and purifying this compound could lead to improved efficiency and purity of this compound for scientific research.
Synthesemethoden
The synthesis of 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be achieved by different methods. One of the most common methods is the reaction of sec-butyl hydrazine with propylene oxide to form 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole. This intermediate is then reacted with chlorosulfonic acid to form the final product, this compound. The purity of the final product can be improved by various purification methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). PKG is an important enzyme that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac function. Inhibition of PKG by this compound has been shown to have therapeutic potential for various diseases such as hypertension, erectile dysfunction, and heart failure.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-14(13-10)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOXYBGTOEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)
![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)

![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
